

# Preclinical Pharmacokinetics and Metabolism of ELP-004: A Technical Overview

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## Compound of Interest

Compound Name: ELP-004

Cat. No.: B3048078

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical pharmacokinetic and metabolic profile of **ELP-004**, an investigational compound. The data presented herein is derived from in vivo studies in murine models and in vitro analyses using hepatic systems, offering critical insights for drug development professionals.

## Pharmacokinetic Profile

**ELP-004** has been demonstrated to be rapidly absorbed and distributed in preclinical mouse models following intravenous, oral, and subcutaneous administration.<sup>[1][2][3][4]</sup> The key pharmacokinetic parameters are summarized below.

## Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of **ELP-004** in Female C57Bl/6 Mice

Parameter	Intravenous (2 mg/kg)	Oral (10 mg/kg)	Subcutaneous (2 mg/kg)
C <sub>0</sub> (ng/mL)	1220	-	-
C <sub>max</sub> (ng/mL)	-	211	461
T <sub>max</sub> (min)	-	~15	~15
t <sub>1/2</sub> α (h)	0.19	-	-
t <sub>1/2</sub> β (h)	0.49	-	-
Vd (L/kg)	3.65	-	-
Vss (L/kg)	2.48	-	-
CL (mL/min/kg)	85.5	-	-
Bioavailability (F)	-	13%	83%

C<sub>0</sub>: Initial plasma concentration (extrapolated); C<sub>max</sub>: Maximum plasma concentration; T<sub>max</sub>: Time to reach maximum plasma concentration; t<sub>1/2</sub> α: Distribution half-life; t<sub>1/2</sub> β: Elimination half-life; Vd: Volume of distribution; Vss: Steady-state volume of distribution; CL: Systemic clearance.

Table 2: Brain Distribution of **ELP-004** in Mice Following Subcutaneous Administration (40 mg/kg)

Time Point	Brain/Blood Ratio
15 min	0.70 ± 0.25
1 h	0.27 ± 0.09

These data suggest that **ELP-004** is not preferentially concentrated in the brain.

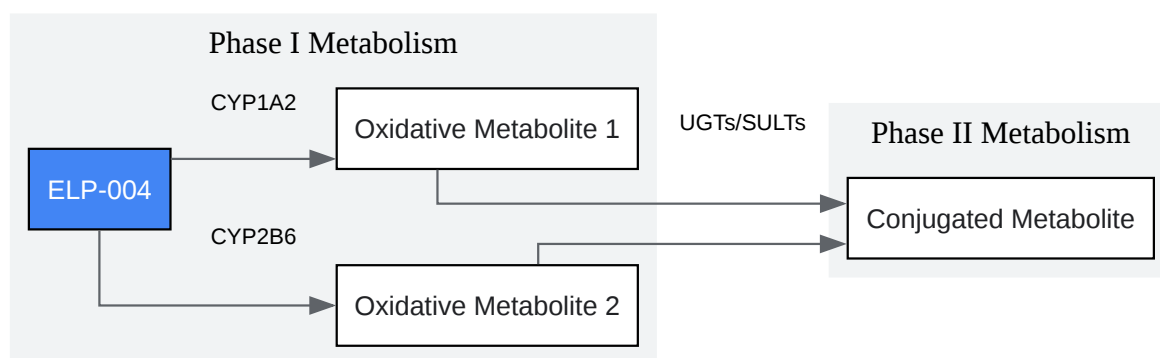
## Metabolism

In vitro studies using human and mouse liver S9 fractions have identified the primary metabolic pathways of **ELP-004**. The compound is principally metabolized by the cytochrome P450

enzymes CYP1A2 and CYP2B6.

## Metabolic Pathway of ELP-004

The following diagram illustrates the key metabolic transformations of **ELP-004** as identified in preclinical studies.



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Caption: In Vitro Metabolic Pathway of **ELP-004**.

## Experimental Protocols

### In Vivo Pharmacokinetic Studies

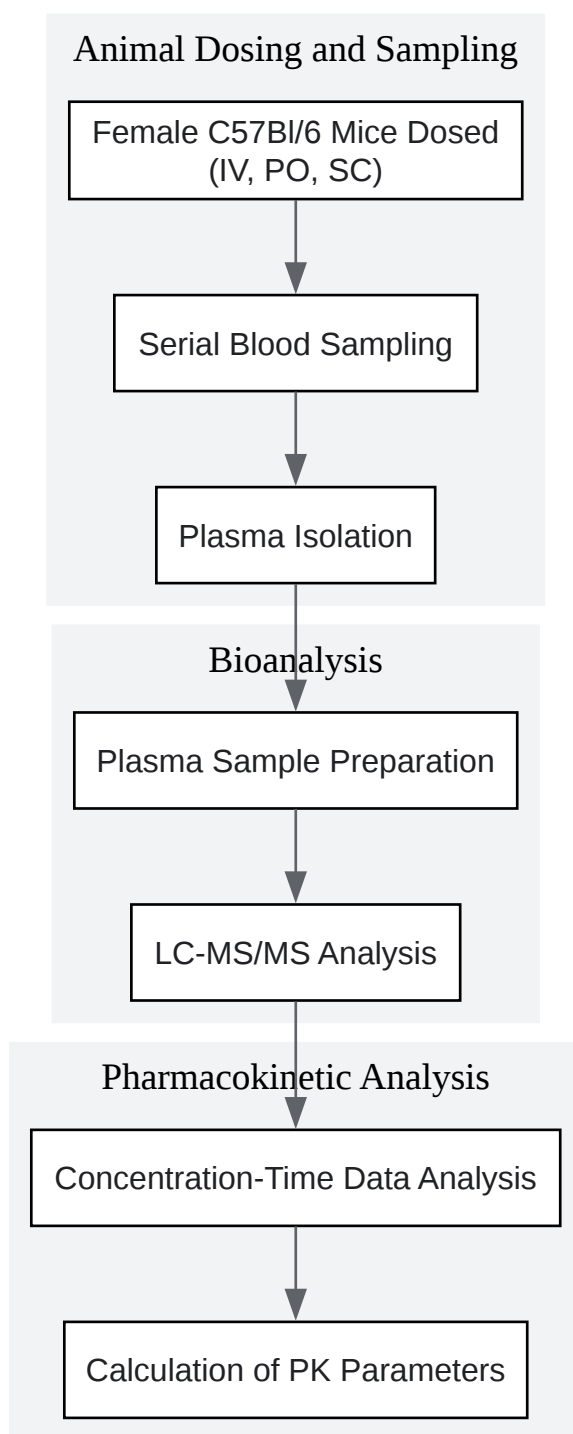
- Animal Model: Female C57Bl/6 mice were used for all pharmacokinetic studies.
- Housing: Animals were maintained in a fed state.
- Formulation: **ELP-004** was reconstituted in 20% hydroxypropyl-beta-cyclodextrin (HPbCD) for administration.
- Administration and Dosing:
  - Intravenous (i.v.): 2 mg/kg
  - Subcutaneous (s.c.): 2 mg/kg

- Oral (p.o.): 10 mg/kg
- Sample Collection: Plasma was isolated from whole blood at 5, 15, and 30 minutes, and at 1, 2, 4, 7, and 24 hours post-administration. For the oral administration group, the 5-minute time point was omitted.
- Bioanalysis: The concentration of **ELP-004** in plasma samples was determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The lower limit of quantification for the assay was 10 ng/mL.
- Brain Distribution Study: A separate cohort of mice received a single subcutaneous dose of 40 mg/kg **ELP-004**. Brain and plasma concentrations were measured at 15 minutes and 1 hour post-dose.

## In Vitro Metabolism Studies

- Test System: Human and mouse liver S9 fractions were utilized to investigate the metabolic fate of **ELP-004**.
- Incubation: **ELP-004** (10  $\mu$ M) was incubated with the liver S9 fractions for 1 hour. The incubation mixture was fortified with the necessary cofactors: NADPH, NADH, UDPGA, DTT, and PAPS.
- Metabolite Identification: The unchanged parent drug and its metabolites were identified using LC-MS/MS analysis.
- Enzyme Phenotyping: The specific cytochrome P450 enzymes responsible for **ELP-004** metabolism were identified as CYP1A2 and CYP2B6.

## Experimental Workflow for In Vivo Pharmacokinetic Analysis



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Caption: In Vivo Pharmacokinetic Experimental Workflow.

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## References

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